molecular formula C16H16N2O3 B12787763 4-(2-Hydroxy-3,4-dimethoxyphenyl)-5,6-dimethylnicotinonitrile CAS No. 61948-31-0

4-(2-Hydroxy-3,4-dimethoxyphenyl)-5,6-dimethylnicotinonitrile

Cat. No.: B12787763
CAS No.: 61948-31-0
M. Wt: 284.31 g/mol
InChI Key: UWJSITSXVNDELZ-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-3,4-dimethoxyphenyl)-5,6-dimethylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a hydroxy group and two methoxy groups attached to a phenyl ring, which is further connected to a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-3,4-dimethoxyphenyl)-5,6-dimethylnicotinonitrile typically involves multiple steps. One common synthetic route starts with the preparation of 2-hydroxy-3,4-dimethoxybenzaldehyde, which is then subjected to a series of reactions including nitration, reduction, and cyclization to form the desired nicotinonitrile compound. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to achieve high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-3,4-dimethoxyphenyl)-5,6-dimethylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the nitro group results in an amine derivative .

Scientific Research Applications

4-(2-Hydroxy-3,4-dimethoxyphenyl)-5,6-dimethylnicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-3,4-dimethoxyphenyl)-5,6-dimethylnicotinonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may target enzymes or receptors involved in oxidative stress, inflammation, or other cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(2-Hydroxy-3,4-dimethoxyphenyl)-5,6-dimethylnicotinonitrile apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

61948-31-0

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

4-(2-hydroxy-3,4-dimethoxyphenyl)-5,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C16H16N2O3/c1-9-10(2)18-8-11(7-17)14(9)12-5-6-13(20-3)16(21-4)15(12)19/h5-6,8,19H,1-4H3

InChI Key

UWJSITSXVNDELZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1C)C#N)C2=C(C(=C(C=C2)OC)OC)O

Origin of Product

United States

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